molecular formula C5H4ClNO2S B6236028 methyl 3-chloro-1,2-thiazole-4-carboxylate CAS No. 1378832-85-9

methyl 3-chloro-1,2-thiazole-4-carboxylate

Cat. No. B6236028
CAS RN: 1378832-85-9
M. Wt: 177.6
InChI Key:
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Description

Methyl 3-chloro-1,2-thiazole-4-carboxylate is a chemical compound with the molecular formula C5H4ClNO2S . It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of methyl 3-chloro-1,2-thiazole-4-carboxylate consists of a five-membered thiazole ring with a chlorine atom at the 3rd position, a methyl group at the 1st position, and a carboxylate group at the 4th position . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving methyl 3-chloro-1,2-thiazole-4-carboxylate are not detailed in the searched resources, thiazoles in general are known to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .


Physical And Chemical Properties Analysis

Methyl 3-chloro-1,2-thiazole-4-carboxylate has a molecular weight of 177.61 . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “methyl 3-chloro-1,2-thiazole-4-carboxylate,” focusing on six unique applications. Each section provides detailed information on potential uses in various fields.

Pharmaceutical Research

Thiazole derivatives are known for their diverse biological activities and have been explored for various pharmacological applications. They have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Antibacterial Agents

Some thiazole compounds have shown preliminary in vitro antibacterial activity against common pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi. This suggests that methyl 3-chloro-1,2-thiazole-4-carboxylate could be explored for its antibacterial properties .

Anticancer Research

Thiadiazole derivatives, which share a similar core structure with thiazoles, have demonstrated the ability to disrupt processes related to DNA replication , inhibiting the replication of both bacterial and cancer cells . This indicates potential anticancer research applications for the compound .

Kinase Inhibition

Thiazole-based heterocycles have been significant in the discovery of kinase inhibitors like Dasatinib , a potent pan-Src kinase inhibitor used in cancer treatment . Methyl 3-chloro-1,2-thiazole-4-carboxylate could be investigated for its kinase inhibitory activity.

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties , with some compounds showing potent activity . This suggests that methyl 3-chloro-1,2-thiazole-4-carboxylate could also be evaluated for its antioxidant potential.

Future Directions

Thiazoles, including methyl 3-chloro-1,2-thiazole-4-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and structure-activity relationship of bioactive molecules, including thiazole derivatives .

Mechanism of Action

Target of Action

Methyl 3-chloro-1,2-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole compounds have been found to have anti-inflammatory and analgesic activity . .

Result of Action

The result of the action of a compound refers to the molecular and cellular effects of the compound’s action. Some thiazole derivatives have been found to have potent biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 3-chloro-1,2-thiazole-4-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Methyl chloroacetate", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium carbonate", "Chlorine gas" ], "Reaction": [ "Step 1: Methyl chloroacetate is reacted with thiourea in the presence of sodium hydroxide to form methyl 2-iminothiazolidin-4-one.", "Step 2: Methyl 2-iminothiazolidin-4-one is then treated with hydrochloric acid to form methyl 2-aminothiazole-4-carboxylate.", "Step 3: Methyl 2-aminothiazole-4-carboxylate is diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: The diazonium salt is then coupled with copper sulfate to form the corresponding copper complex.", "Step 5: The copper complex is treated with sodium carbonate and chlorine gas to form methyl 3-chloro-1,2-thiazole-4-carboxylate." ] }

CAS RN

1378832-85-9

Product Name

methyl 3-chloro-1,2-thiazole-4-carboxylate

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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